The compound (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide, commonly known as Cenicriviroc, is a synthetic organic molecule with significant pharmacological potential. This compound is primarily noted for its role as an inhibitor of C-C chemokine receptors type 2 and type 5, making it a candidate for therapeutic applications in various diseases, including viral infections and liver fibrosis.
Cenicriviroc was developed as part of research efforts to find effective treatments for conditions associated with HIV and liver diseases. The compound has been studied extensively in clinical trials, demonstrating its efficacy and safety profile. The chemical is cataloged under CAS number 497223-25-3 and has a molecular formula of C41H52N4O4S .
Cenicriviroc belongs to the class of compounds known as chemokine receptor antagonists. It specifically targets the C-C chemokine receptor type 2 and type 5, which are involved in inflammatory processes and immune response modulation. This classification highlights its potential use in treating inflammatory diseases and viral infections.
The synthesis of Cenicriviroc involves multi-step organic reactions that require careful control of reaction conditions to ensure yield and purity. The process typically includes:
The synthesis can be optimized using techniques such as microwave-assisted synthesis or high-throughput screening to enhance reaction rates and yields. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the final product .
Cenicriviroc has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The key features include:
Cenicriviroc undergoes various chemical reactions during its synthesis, including:
The reaction conditions (temperature, solvent choice, catalysts) must be carefully optimized to maximize yield and minimize by-products. Reaction intermediates are often characterized using spectroscopic methods to confirm their structure before proceeding to the next step .
Cenicriviroc exerts its pharmacological effects primarily by blocking the binding of ligands to C-C chemokine receptors type 2 and type 5. This inhibition disrupts the signaling pathways involved in inflammation and immune cell recruitment.
In clinical studies, Cenicriviroc has shown a dose-dependent reduction in HIV-1 RNA levels, indicating effective receptor antagonism . The mean half-life of Cenicriviroc is approximately 35 to 40 hours, allowing for convenient once-daily dosing regimens.
Relevant data from studies indicate that Cenicriviroc maintains stability over time when stored appropriately .
Cenicriviroc has been investigated for several applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: